molecular formula C14H10F3N5 B2543159 2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine CAS No. 2085690-67-9

2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine

Cat. No.: B2543159
CAS No.: 2085690-67-9
M. Wt: 305.264
InChI Key: HZNRLTVANHGBEN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C14H10F3N5 and its molecular weight is 305.264. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Properties

A study by Boča et al. (2011) reviews the chemistry and properties of compounds related to 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), focusing on their preparation, properties, and complex compounds. This work highlights the significant variability in the chemistry of these compounds and their analogs, suggesting potential research applications in coordination chemistry and material science for compounds with similar structures, including 2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine (Boča, Jameson, & Linert, 2011).

Pharmacology and Kinase Inhibition

Scior et al. (2011) explore the design, synthesis, and activity studies of kinase inhibitors, focusing on compounds with a tri- and tetra-substituted imidazole scaffold. Given the structural similarities, this compound may have applications in the development of selective kinase inhibitors, an area of great interest in pharmacology and drug development (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Heterocyclic Compounds Synthesis

The synthesis and application of heterocyclic compounds, including quinazolines, pyrimidines, and their derivatives, are of significant interest in the fields of medicinal chemistry and optoelectronic materials. Studies by Lipunova et al. (2018) and others illustrate the diverse applications of these compounds, from drug development to materials science, suggesting a potential avenue for research into compounds like this compound in similar contexts (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety and Hazards

Tetrazoles can be hazardous due to their energetic properties and the potential for explosion under certain conditions . Pyridines are corrosive and can cause burns and eye damage .

Future Directions

The future directions for research into tetrazoles and pyridines could involve exploring their potential uses in various fields such as medicine, agriculture, and materials science .

Properties

IUPAC Name

2-[(S)-phenyl(2H-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5/c15-14(16,17)10-7-4-8-18-12(10)11(13-19-21-22-20-13)9-5-2-1-3-6-9/h1-8,11H,(H,19,20,21,22)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNRLTVANHGBEN-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC=N2)C(F)(F)F)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=C(C=CC=N2)C(F)(F)F)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.